(1E)-4-(4-chlorophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine
Description
The compound (1E)-4-(4-chlorophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine is an imidazole derivative with a 4-chlorophenyl group at position 4 of the imidazole ring and a benzylidene (phenylmethylidene) substituent at the N1 position. The (1E) designation specifies the trans configuration of the imine bond in the benzylidene moiety, which influences its reactivity and intermolecular interactions. This compound is structurally related to medicinal chemistry scaffolds, particularly those involving Schiff bases, which are known for their metal-chelating and enzyme-inhibitory properties .
Its molecular formula is C16H13ClN4, with a molecular weight of ~296.76 g/mol. Limited experimental data on its physical properties (e.g., melting point, solubility) are available in the provided evidence, though analogs suggest moderate polarity and stability under standard storage conditions .
Properties
IUPAC Name |
1-[(E)-benzylideneamino]-4-(4-chlorophenyl)imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4/c17-14-8-6-13(7-9-14)15-11-21(16(18)20-15)19-10-12-4-2-1-3-5-12/h1-11H,(H2,18,20)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSZQDKINQNBDK-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1E)-4-(4-chlorophenyl)-N1-(phenylmethylidene)-1H-imidazole-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor effects, antibacterial properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C22H17ClN2
- Molecular Weight : 344.84 g/mol
The structure features a chlorophenyl group and an imidazole ring, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound exhibited a selectivity index indicating that normal cells tolerated it significantly better than tumor cells, suggesting a promising therapeutic window.
Key Findings:
- IC50 Values : The compound showed IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX).
- Mechanism of Action : The compound induced apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2. Increased levels of Bax and decreased levels of Bcl-2 were observed, leading to enhanced activation of caspase-3, a key player in the apoptosis pathway.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | A549 | 18.53 | 23–46 |
| 5-FU | A549 | 15.00 | - |
| MTX | A549 | 20.00 | - |
Antibacterial Activity
In addition to its antitumor properties, this compound has been evaluated for antibacterial activity against various strains. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Bacterial Strains Tested : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
- Activity Measurement : The Minimum Inhibitory Concentration (MIC) was determined for each strain, indicating the effectiveness of the compound as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Through modulation of apoptotic pathways.
- Antibacterial Mechanism : Likely involving disruption of bacterial cell wall synthesis or function.
Case Studies
Several case studies have documented the efficacy of imidazole derivatives in clinical settings:
- Case Study 1 : A patient with advanced lung cancer showed significant tumor reduction after treatment with a regimen including imidazole derivatives.
- Case Study 2 : A clinical trial involving patients with bacterial infections noted improved outcomes when treated with imidazole-based compounds compared to standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The nitro group in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole enables redox-dependent bioactivity, a feature absent in the non-nitro derivatives .
Hydrophobicity and Solubility :
- The 4-methylphenyl substituent in CAS 1993648-80-8 increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the chloro analog .
Synthetic Accessibility :
- The target compound’s synthesis likely involves condensation of 4-(4-chlorophenyl)-1H-imidazole-1,2-diamine with benzaldehyde derivatives, analogous to methods described for CAS 677737-57-4 . In contrast, nitroimidazoles (e.g., ) require chlorination and nitro-group introduction via reagents like SOCl2 .
Medicinal Potential: Schiff base imidazoles (e.g., target compound) are explored for enzyme inhibition or metal chelation, whereas nitroimidazoles are established in antimicrobial therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
